molecular formula C15H15N5O2 B14935281 5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide

5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B14935281
M. Wt: 297.31 g/mol
InChI Key: BIUPFDFNBUXSNV-UHFFFAOYSA-N
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Description

5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of 2-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid chloride under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: It is being investigated for its anti-inflammatory and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:

    1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide: This compound has a similar structure but with a fluorine atom at the 4-position of the phenyl ring.

    1-(4-chlorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide: This compound has a chlorine atom at the 4-position of the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

3-(2-methoxyphenyl)-N-(1-methylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C15H15N5O2/c1-20-9-10(8-16-20)17-15(21)13-7-12(18-19-13)11-5-3-4-6-14(11)22-2/h3-9H,1-2H3,(H,17,21)(H,18,19)

InChI Key

BIUPFDFNBUXSNV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC(=NN2)C3=CC=CC=C3OC

Origin of Product

United States

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